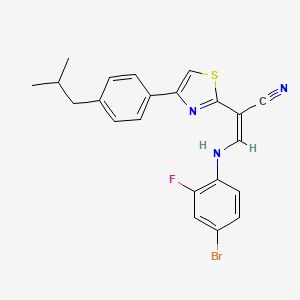

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H19BrFN3S and its molecular weight is 456.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A thiazole ring

- An acrylonitrile moiety

- A bromo-fluoro-substituted phenyl group

The molecular formula is C19H18BrFN2S with a molecular weight of 397.33 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, thiazole derivatives have been documented to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. The potential mechanism for our compound may involve:

- HDAC Inhibition : Similar compounds have shown efficacy in inhibiting HDAC6, leading to increased acetylation of histones and modulation of gene expression .

- Antiproliferative Activity : The acrylonitrile moiety is known for its ability to disrupt cellular proliferation pathways, making it a candidate for anticancer research .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated:

- Inhibition of Cancer Cell Lines : Compounds from the thiazole family have been tested against various cancer cell lines (e.g., MCF-7, A549), showing significant IC50 values indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | |

| Compound B | A549 | 8.0 | |

| Target Compound | MCF-7 | TBD | Current Study |

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that they can exhibit activity against both Gram-positive and Gram-negative bacteria:

- Mechanisms : The antimicrobial effect may arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Study on Thiazole Derivatives : A study synthesized various thiazole-based compounds and evaluated their anticancer properties. The results indicated that the presence of halogenated phenyl groups significantly enhanced activity against breast and lung cancer cell lines .

- Antimicrobial Evaluation : In another study, a series of thiazolidin compounds were tested for their antibacterial activity against common pathogens, revealing promising results that suggest further exploration into their therapeutic applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Aromatic Bromine

The 4-bromo-2-fluorophenyl group is primed for S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution) due to the electron-withdrawing effects of the fluorine and nitrile groups.

-

Reactivity : Bromine at the para position to fluorine and meta to the amino group is activated for substitution.

-

Example Reaction :

Ar Br+Nu−→Ar Nu+Br−Common nucleophiles (Nu⁻) include amines, alkoxides, or thiols. Reaction conditions (e.g., Cu-catalyzed coupling) may enhance selectivity .

Table 1: Substitution Reactions of 4-Bromo-2-fluorophenyl Derivatives

Reduction of the Acrylonitrile Moiety

The α,β-unsaturated nitrile group can undergo hydrogenation or conjugate addition :

-

Catalytic Hydrogenation :

C NH2/Pd CCH2NH2Yields saturated amines, though stereoselectivity (Z vs. E) must be controlled .

-

Michael Addition : Thiols or amines add to the β-position of the nitrile, forming substituted derivatives.

Functionalization of the Amino Group

The secondary amine in the (4-bromo-2-fluorophenyl)amino group participates in:

-

Acylation :

R NH2+R COCl→R NHCO R -

Sulfonylation : Formation of sulfonamides using sulfonyl chlorides .

Thiazole Ring Reactivity

The 4-(4-isobutylphenyl)thiazol-2-yl group exhibits limited reactivity under mild conditions but can engage in:

-

Electrophilic Substitution : Nitration or halogenation at the 5-position of the thiazole ring, directed by the electron-donating isobutylphenyl group .

-

Cross-Coupling : Suzuki-Miyaura coupling at the 2-position if a leaving group (e.g., Br) is introduced.

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated nitrile may undergo Diels-Alder reactions with dienes, forming six-membered cyclic nitriles. Computational studies suggest moderate reactivity due to electron-withdrawing substituents .

Photochemical and Thermal Stability

-

Thermal Decomposition : Above 200°C, the nitrile group may decompose to generate HCN, necessitating careful handling .

-

Photoreactivity : The Z-configuration’s steric strain could lead to isomerization under UV light, though experimental data is limited.

Key Challenges and Limitations

-

Stereochemical Stability : The Z-configuration may equilibrate under basic or acidic conditions, complicating reaction outcomes.

-

Competing Pathways : Bromine substitution vs. nitrile reduction requires precise control of catalysts and temperatures .

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve substitution yields but may degrade the thiazole ring under prolonged heating .

Propiedades

IUPAC Name |

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrFN3S/c1-14(2)9-15-3-5-16(6-4-15)21-13-28-22(27-21)17(11-25)12-26-20-8-7-18(23)10-19(20)24/h3-8,10,12-14,26H,9H2,1-2H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAHFUBUUXGSDS-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.